Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15976829
InChI: InChI=1S/C13H16O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h7-8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC15976829

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate -

Specification

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Standard InChI InChI=1S/C13H16O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h7-8H,3-6H2,1-2H3
Standard InChI Key NCHQZUUBIFDOPY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1CCCC2)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate features a bicyclic framework comprising a benzene ring fused to a partially saturated cyclohexane ring (positions 5–8). The 1-position hosts a methyl group (-CH₃), while the 2-position is substituted with a methoxycarbonyl moiety (-COOCH₃). The compound’s canonical SMILES string, CC1=C(C=CC2=C1CCCC2)C(=O)OC, confirms this arrangement.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₂
Molecular Weight204.26 g/mol
IUPAC Namemethyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate
InChI KeyNCHQZUUBIFDOPY-UHFFFAOYSA-N
PubChem CID45096895

The compound’s tetrahydronaphthalene core imports rigidity, while the ester group enhances solubility in polar organic solvents. Computational models predict a planar benzene ring and a puckered cyclohexane moiety, with the methyl group inducing steric hindrance at the 1-position .

Synthesis and Reaction Pathways

Established Methods for Analogous Compounds

While no direct synthesis protocol exists for methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate, related tetrahydronaphthalene carboxylates are synthesized via:

  • Friedel-Crafts Acylation: Electrophilic substitution on tetralin derivatives using acyl chlorides, followed by esterification .

  • Palladium-Catalyzed Carbonylation: As demonstrated for methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, which employs Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane, and CO under triethylamine mediation .

  • Hydrogenation of Naphthalene Derivatives: Partial hydrogenation of methyl naphthalene-2-carboxylates over transition metal catalysts (e.g., PtO₂) .

Proposed Synthesis Route

A plausible route for the target compound involves:

  • Methylation of 5,6,7,8-Tetrahydronaphthalen-1-ol: Using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

  • Carboxylation at Position 2: Via directed ortho-metalation (DoM) with LDA (lithium diisopropylamide), followed by quenching with methyl chloroformate (ClCO₂CH₃).

Reaction yield optimization would require screening catalysts and solvents, with DMF and THF being candidates based on analogous reactions .

Physicochemical and Spectroscopic Characteristics

Predicted Spectral Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester stretch).

  • NMR (¹H):

    • δ 1.2–1.4 ppm (m, 4H, cyclohexane CH₂).

    • δ 2.3 ppm (s, 3H, C1-CH₃).

    • δ 3.7 ppm (s, 3H, ester -OCH₃).

    • δ 6.8–7.1 ppm (m, 3H, aromatic H) .

  • MS (EI): Molecular ion peak at m/z 204.1 (M⁺), with fragments at 189.1 (M⁺–CH₃) and 145.0 (M⁺–COOCH₃).

Thermodynamic Properties

  • LogP: Estimated at 2.7–3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: Poor in water (<0.1 mg/mL); soluble in ethanol, DMSO, and dichloromethane.

Challenges and Future Directions

Knowledge Gaps

  • Biological Activity: No in vitro or in vivo data exist for this compound. Screening against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6) is warranted.

  • Synthetic Scalability: Current routes are hypothetical; optimizing atom economy and reducing Pd-catalyst costs are critical for industrial adoption .

Computational Modeling Opportunities

  • QSAR Studies: Correlating substituent effects (e.g., methyl vs. ethyl groups) with bioactivity.

  • Docking Simulations: Predicting binding affinity to COX-2 or dopamine receptors .

Derivative Exploration

  • Ester Hydrolysis: Testing the carboxylic acid analog’s potency.

  • Halogenation: Introducing Br or Cl at position 4 to enhance electrophilicity for nucleophilic substitutions .

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